molecular formula C18H12N2O4 B2556420 8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931717-78-1

8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2556420
CAS No.: 931717-78-1
M. Wt: 320.304
InChI Key: HGUPMCDAQCZVKG-UHFFFAOYSA-N
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Description

The compound “8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position. Attached to this core is an 8-hydroxy group and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromen-2-one core, followed by the introduction of the 8-hydroxy group and the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the chromen-2-one core and the 4-methylphenyl group), a heterocyclic ring (in the 1,2,4-oxadiazol-5-yl group), and several functional groups including a carbonyl group, a hydroxy group, and an oxadiazole group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. The carbonyl group could undergo nucleophilic addition reactions, the hydroxy group could participate in acid-base reactions, and the oxadiazole ring could undergo reactions at its nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups like the carbonyl and hydroxy groups .

Scientific Research Applications

Synthetic Methods and Structural Elucidation

One study detailed the synthesis of derivatives related to the compound of interest through reactions involving 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride, leading to compounds that undergo rearrangements under specific conditions (Sosnovskikh et al., 2011). This research underscores the complexity and versatility of the coumarin scaffold in chemical syntheses.

Biological Activities

Significant attention has been given to the antimicrobial and antibacterial properties of coumarin derivatives. Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of antibacterial activity against various bacterial strains (Behrami & Dobroshi, 2019). Another study synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, which showed significant antimicrobial activity, particularly against S. aureus and E. coli (Bhat et al., 2013).

Material Science and Mesomorphic Behaviors

Research by Ali and Tomi (2018) explored new mesogenic materials bearing a 1,2,4-oxadiazole moiety, studying their synthesis, characterization, and mesomorphic behaviors. The study highlights the role of the oxadiazole ring in affecting liquid crystalline properties (Ali & Tomi, 2018).

Chemoselective Sensors

Ma et al. (2013) developed novel anion sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups, demonstrating the ability to detect fluoride ions selectively and colorimetrically (Ma et al., 2013). This research illustrates the potential of coumarin and oxadiazole derivatives in creating sensitive and selective chemical sensors.

Anticancer and Enzyme Inhibition

Clapham et al. (2012) reported on the enantioselective inhibition of DNA-dependent protein kinase (DNA-PK) by atropisomeric chromenone derivatives, indicating the therapeutic potential of these compounds in cancer treatment and the importance of stereochemistry in their biological activity (Clapham et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal applications, its mechanism of action would likely involve interactions with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies to determine its biological activity, stability, and toxicity .

Properties

IUPAC Name

8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-10-5-7-11(8-6-10)16-19-17(24-20-16)13-9-12-3-2-4-14(21)15(12)23-18(13)22/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUPMCDAQCZVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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